phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1216790-90-7
VCID: VC6237533
InChI: InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15)
SMILES: C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O
Molecular Formula: C13H17NO3
Molecular Weight: 235.283

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate

CAS No.: 1216790-90-7

Cat. No.: VC6237533

Molecular Formula: C13H17NO3

Molecular Weight: 235.283

* For research use only. Not for human or veterinary use.

phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate - 1216790-90-7

Specification

CAS No. 1216790-90-7
Molecular Formula C13H17NO3
Molecular Weight 235.283
IUPAC Name phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate
Standard InChI InChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15)
Standard InChI Key VEKPTBMMWOMUJB-UHFFFAOYSA-N
SMILES C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O

Introduction

Structural and Molecular Properties

Chemical Identity and Nomenclature

Phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is systematically named according to IUPAC guidelines as phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate. Its structure comprises:

  • A phenyl ring (C₆H₅) attached to the oxygen atom of the carbamate group.

  • A carbamate moiety (–O–C(=O)–N–) bridging the phenyl group and a hydroxycyclopentylmethyl substituent.

  • A 1-hydroxycyclopentylmethyl group, where a cyclopentane ring bears a hydroxyl group at the 1-position and a methylene chain connected to the carbamate nitrogen.

The compound’s SMILES notation, C1CCC(C1)(CNC(=O)OC2=CC=CC=C2)O, encodes its stereochemistry and functional group arrangement.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS Number1216790-90-7
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight235.283 g/mol
IUPAC Namephenyl N-[(1-hydroxycyclopentyl)methyl]carbamate
Standard InChIInChI=1S/C13H17NO3/c15-12(17-11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h1-3,6-7,16H,4-5,8-10H2,(H,14,15)

Synthesis and Preparation

General Carbamate Synthesis Strategies

Carbamates are typically synthesized via two primary routes :

  • Reaction of Amines with Carbamoyl Chlorides:
    Primary or secondary amines react with carbamoyl chlorides (e.g., phenyl chloroformate) in the presence of a base (e.g., triethylamine) to form carbamates.

  • Isocyanate-Based Synthesis:
    Amines reacting with isocyanates (e.g., methyl isocyanate) under anhydrous conditions yield carbamates.

For phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate, the synthesis likely involves hydroxycyclopentylmethylamine reacting with phenyl carbamoyl chloride (or a related electrophile). Alternative pathways may utilize hydroxycyclopentylmethyl isocyanate and phenol derivatives.

Table 2: Hypothetical Synthesis Pathways

RouteReactantsConditions
1Hydroxycyclopentylmethylamine + Phenyl chloroformateBase (e.g., Et₃N), polar aprotic solvent (e.g., THF), 0–25°C
2Hydroxycyclopentylmethyl isocyanate + PhenolSolvent-free or in dichloromethane, 25–50°C

Challenges in Synthesis

  • Steric Hindrance: The hydroxycyclopentylmethyl group may impede reaction kinetics due to its bulky cyclopentane ring .

  • Hydroxyl Group Protection: The hydroxyl group on the cyclopentane ring may require protection (e.g., silylation or acetylation) during synthesis to prevent side reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of phenyl N-[(1-hydroxycyclopentyl)methyl]carbamate is expected to exhibit:

  • Aromatic Protons: A multiplet at δ 7.2–7.4 ppm for the phenyl ring.

  • Cyclopentyl Protons:

    • Methylenic protons adjacent to the hydroxyl group at δ 3.5–4.0 ppm.

    • Cyclopentane ring protons as multiplets between δ 1.5–2.5 ppm.

  • Carbamate NH: A broad singlet at δ 5.0–6.0 ppm (exchangeable with D₂O) .

The ¹³C NMR spectrum would show:

  • A carbonyl carbon at δ 155–160 ppm.

  • Aromatic carbons at δ 120–140 ppm.

  • Cyclopentane carbons between δ 20–50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands include:

  • C=O Stretch: Strong band near 1700 cm⁻¹, characteristic of the carbamate carbonyl.

  • N–H Stretch: Broad band near 3300 cm⁻¹ (secondary amine).

  • O–H Stretch: Broad band around 3200–3500 cm⁻¹ from the cyclopentanol group.

Table 3: Predicted Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 7.2–7.4 (aryl H), δ 3.5–4.0 (–CH₂–O–), δ 1.5–2.5 (cyclopentyl H)
¹³C NMRδ 155–160 (C=O), δ 120–140 (aryl C), δ 70–80 (C–O)
FTIR1700 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H), 3200–3500 cm⁻¹ (O–H)

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